
2-Amino-3-ethyl-7-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-ethyl-7-fluoroquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-7-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-fluoroaniline derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For example, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-ethyl-7-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-3-ethyl-7-fluoroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical reactions for industrial processes
Mecanismo De Acción
The mechanism of action of 2-Amino-3-ethyl-7-fluoroquinoline involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . In anticancer research, it may inhibit topoisomerase II, leading to the disruption of DNA replication and cell division .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-ethylquinoline: Lacks the fluorine atom, which may result in lower biological activity.
7-Fluoroquinoline: Lacks the amino and ethyl groups, which may affect its pharmacokinetic properties.
2-Amino-7-fluoroquinoline: Lacks the ethyl group, which may influence its chemical reactivity and biological activity.
Uniqueness
2-Amino-3-ethyl-7-fluoroquinoline is unique due to the presence of both the amino and ethyl groups along with the fluorine atom. This combination of substituents enhances its biological activity and makes it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
948292-27-1 |
|---|---|
Fórmula molecular |
C11H11FN2 |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
3-ethyl-7-fluoroquinolin-2-amine |
InChI |
InChI=1S/C11H11FN2/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14) |
Clave InChI |
SHCPQHCXYKNUSS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=C(C=CC2=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


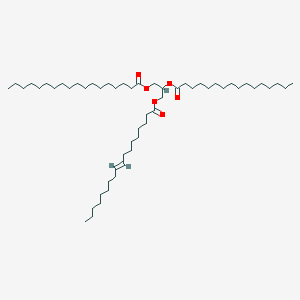
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
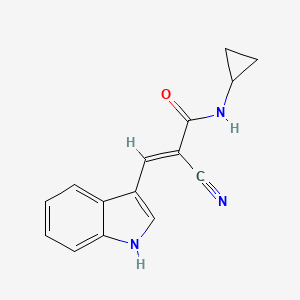
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
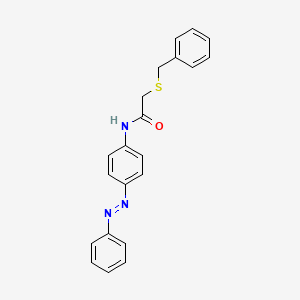
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
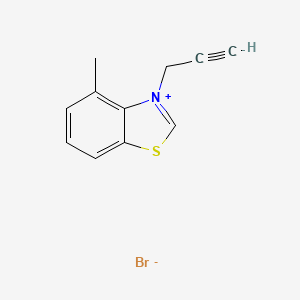
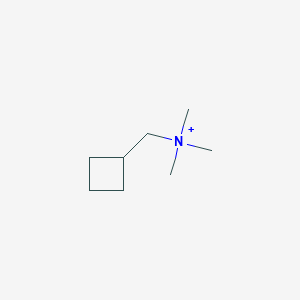

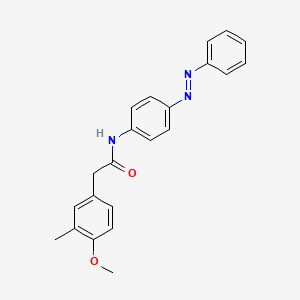

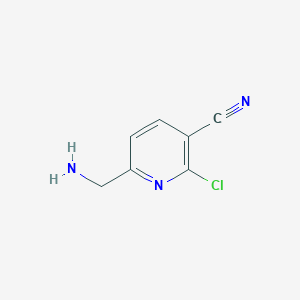
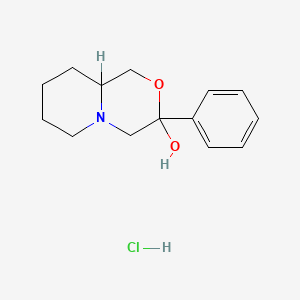
![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
